molecular formula C8H12BNO2 B8452467 (3-(Aminomethyl)-5-methylphenyl)boronicacid

(3-(Aminomethyl)-5-methylphenyl)boronicacid

Cat. No.: B8452467
M. Wt: 165.00 g/mol
InChI Key: WODJJSGUYMVYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Aminomethyl)-5-methylphenyl)boronicacid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminomethyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3-(Aminomethyl)-5-methylphenyl)boronicacid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Aminomethyl)-5-methylphenyl)boronicacid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boranes or other reduced boron species.

    Substitution: The aminomethyl and methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups onto the phenyl ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-(Aminomethyl)-5-methylphenyl)boronicacid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)-5-methylphenyl)boronicacid involves the formation of boronate esters with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with hydroxyl groups. The compound can also participate in various catalytic processes, such as Suzuki-Miyaura coupling, where it acts as a nucleophile in the transmetalation step .

Comparison with Similar Compounds

(3-(Aminomethyl)-5-methylphenyl)boronicacid can be compared with other boronic acids, such as phenylboronic acid and 3-aminophenylboronic acid. While these compounds share similar boronic acid functionality, this compound is unique due to the presence of both aminomethyl and methyl substituents on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

List of Similar Compounds

  • Phenylboronic acid
  • 3-Aminophenylboronic acid
  • 4-Methylphenylboronic acid
  • 3,5-Dimethylphenylboronic acid

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[3-(aminomethyl)-5-methylphenyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,5,10H2,1H3

InChI Key

WODJJSGUYMVYQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)CN)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-Formyl-5-methylphenylboronic acid (1 eq, 3.05 mmol, 0.5 g) in dry DCM (5 ml) under an inert atmosphere of argon is treated with ammonia solution 35% (1.1 eq, 3.35 mmol, 0.185 ml) followed by acetic acid (1.1 eq, 3.35 mmol, 0.192 ml) and NaBH(OAc)3 (1.2 eq, 3.66 mmol, 0.776 mg) and the resulting mixture is stirred at room temperature overnight. The reaction is quenched by addition of acetonitrile and filtered under vacuum. The filtrate is concentrated in vacuo to afford the title compound which is used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.185 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.192 mL
Type
reactant
Reaction Step Two
Quantity
0.776 mg
Type
reactant
Reaction Step Three

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